molecular formula C20H19N3O2S B2548811 N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1396687-17-4

N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2548811
CAS No.: 1396687-17-4
M. Wt: 365.45
InChI Key: VVWKBCHXPLJAPQ-UHFFFAOYSA-N
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Description

N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a synthetic organic compound featuring a thiazole core, a privileged scaffold in modern medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile moiety contributing to the chemical and pharmacological properties of many bioactive molecules . This specific compound is of significant interest for research and development in early-stage drug discovery. Main Applications & Research Value: This benzamide-thiazole derivative serves as a key molecular building block for researchers exploring new therapeutic agents. Compounds with similar structural features, particularly those containing the N-(thiazol-2-yl)benzamide motif, have been identified as potent and selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), making them useful pharmacological tools for studying this receptor's function . Furthermore, such scaffolds are frequently investigated in oncology research for their potential as protein inhibitors, with some analogs targeting a range of pathologies including colon cancer, lymphomas, and pancreatic carcinomas . The structure of this compound, which allows for further functionalization, makes it a valuable intermediate in structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical parameters. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly prohibited for personal, animal, or human use.

Properties

IUPAC Name

N-[2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-17(26-20(23-14)16-10-6-3-7-11-16)12-21-18(24)13-22-19(25)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWKBCHXPLJAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in a way that modulates their function. This modulation can result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by thiazole derivatives, it is likely that this compound affects multiple pathways. These could include pathways involved in microbial growth, inflammation, and cellular proliferation, among others.

Result of Action

Given the reported biological activities of thiazole derivatives, this compound may have effects such as inhibiting microbial growth, reducing inflammation, or modulating cellular proliferation.

Biological Activity

N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

N 2 4 methyl 2 phenylthiazol 5 yl methyl amino 2 oxoethyl benzamide \text{N 2 4 methyl 2 phenylthiazol 5 yl methyl amino 2 oxoethyl benzamide }

Key Structural Components

  • Thiazole Ring : Contributes to the biological activity through various interactions.
  • Amide Linkage : Enhances solubility and stability.
  • Phenyl Substituents : Potentially increases cytotoxic effects against cancer cells.

Anticancer Activity

Recent studies have shown that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, a related thiazole compound was found to inhibit the growth of various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole ring enhance cytotoxicity.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
Jurkat23.30Doxorubicin (10.00)
A-43125.00Doxorubicin (10.00)

This data suggests that the compound exhibits potent activity against these cell lines, potentially making it a candidate for further development as an anticancer agent .

Antidiabetic Activity

Research has also explored the potential of thiazole derivatives in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. A related compound demonstrated β-cell protective activity with an EC50 value of 0.1 µM, indicating high potency.

The proposed mechanism involves the inhibition of ER stress-induced apoptosis in pancreatic cells, thereby preserving insulin secretion capabilities. This effect is critical for developing therapeutic agents aimed at treating diabetes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiazole Derivative : Utilizing starting materials such as 4-methylphenylthiazole.
  • Amide Bond Formation : Reaction with appropriate amines to introduce the amide functionality.
  • Purification and Characterization : Techniques like NMR and mass spectrometry are used to confirm structure.

SAR Insights

The SAR analysis indicates that modifications to the thiazole ring and substituents on the benzamide significantly influence biological activity. For instance:

  • Methyl Substitutions : Enhance hydrophobic interactions with target proteins.
  • Amine Variations : Affect solubility and bioavailability.

Scientific Research Applications

Anticancer Activity

N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide exhibits significant anticancer properties. Recent studies have evaluated its efficacy against various cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted to evaluate the compound's effectiveness against specific cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Reference Drug IC50 (µM)
Jurkat23.30Doxorubicin (10.00)
A-43125.00Doxorubicin (10.00)

These findings indicate that this compound has potent activity against these cancer cell lines, suggesting its potential for further development as an anticancer agent.

Antidiabetic Activity

Research has also explored the potential of this compound in diabetes management, specifically its protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Derivative : Utilizing starting materials such as 4-methylphenylthiazole.
  • Amide Bond Formation : Reaction with appropriate amines to introduce the amide functionality.
  • Purification and Characterization : Techniques like NMR and mass spectrometry confirm structure.

Insights from SAR Analysis

The structure–activity relationship indicates that modifications to the thiazole ring and substituents on the benzamide significantly influence biological activity:

  • Methyl Substitutions : Enhance hydrophobic interactions with target proteins.
  • Amine Variations : Affect solubility and bioavailability.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in (i) the heterocyclic core (thiazole vs. other rings), (ii) substituents on the thiazole, (iii) linker chemistry, and (iv) benzamide modifications. Below is a detailed analysis:

Structural Analogues from Patent Literature ()

Several compounds from the 2017 patent by Rutgers University and the University of Missouri share structural similarities:

Compound ID Core Structure Thiazole Substituents Linker Type Biological Indications
Target Benzamide 4-Methyl-2-phenyl Amino-2-oxoethyl Not specified
15 (Ev2) Benzamide 2-Thienylmethylthio Thioether (S-CH₂) Cancer, viral infections
45 (Ev2) Benzamide 2-Methyl-4-thiazolylmethylthio Thioether Thrombotic events
55 (Ev2) Benzamide Benzothiazolylaminoethyl Thioether Platelet aggregation

Key Observations :

  • Thiazole vs. Other Heterocycles : Compound 55 replaces the thiazole with a benzothiazole, which may enhance aromatic stacking interactions but reduce metabolic stability due to increased lipophilicity .
  • Linker Chemistry: The target compound’s glycinamide linker (NH-C(=O)-CH₂-NH-) contrasts with thioether linkers (S-CH₂) in analogues.
  • Substituent Effects : The 4-methyl-2-phenyl group on the thiazole in the target compound likely increases steric bulk and π-π interactions compared to simpler substituents (e.g., methyl or thienyl groups in analogues). This could influence binding to hydrophobic enzyme pockets .
Pharmacological Potential ()

Though direct activity data for the target compound are lacking, analogues with thiazole/benzamide hybrids exhibit:

  • Anticancer Activity : Thiazole derivatives (e.g., compound 45 in ) inhibit kinases or proteasomes via interactions with catalytic cysteine residues .
  • Antiviral Effects : Thienylmethylthio analogues (e.g., compound 15) may target viral proteases or polymerases, as seen in hepatitis C virus (HCV) inhibitors .
  • Metabolic Stability: Hydroxyamino substituents in compounds (e.g., 878065-05-5) improve solubility via hydrogen bonding, a feature absent in the target compound’s hydrophobic substituents .

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